molecular formula C10H11ClN2O2 B2617971 6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2309466-46-2

6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2617971
CAS No.: 2309466-46-2
M. Wt: 226.66
InChI Key: BLEODLJUNIVYRR-UHFFFAOYSA-N
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Description

Protonation States

  • Free Base :
    • The carboxylic acid exists as -COOH (protonated) or -COO⁻ (deprotonated), depending on pH.
    • The imidazole nitrogen remains neutral (N–H).
  • Hydrochloride Salt :
    • The carboxylic acid is fully protonated (-COOH), and the imidazole nitrogen is protonated (N⁺–H), forming a stable salt.

Tautomeric Equilibrium

No significant tautomerism is observed in the imidazole ring due to the methyl substituents at positions 6 and 7, which restrict rotational flexibility. The carboxylic acid group’s protonation state dominates the compound’s reactivity and stability.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

Physicochemical Properties

Property Free Base Hydrochloride Salt
Molecular Formula C₁₀H₁₀N₂O₂ C₁₀H₁₁ClN₂O₂
Molecular Weight 190.20 g/mol 226.66 g/mol
Solubility Poor in water, soluble in DMSO Highly soluble in water
Stability Prone to decomposition at high pH Enhanced stability in acidic media

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy :
    • Free base: C=O stretch at ~1700 cm⁻¹ (carboxylic acid).
    • Hydrochloride: Broad O–H stretch at ~2500–3000 cm⁻¹ (protonated -COOH).
  • Nuclear Magnetic Resonance (NMR) :
    • Hydrochloride: Deshielded proton signals for the N–H and -COOH groups.

Key Identifiers and Metadata

Table 2: Chemical Identifiers

Identifier Type Value Source
CAS Registry Number 2309466-46-2
PubChem CID 129915065 (free base)
InChIKey XPIJHQDREHBLSX-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=CN2C=C1C)C(=O)O.Cl
Molecular Formula C₁₀H₁₁ClN₂O₂

Properties

IUPAC Name

6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-6-3-9-11-8(10(13)14)5-12(9)4-7(6)2;/h3-5H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEODLJUNIVYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid moiety and methyl substituents undergo selective oxidation under controlled conditions.

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub>EtOH, 60°C, 6 hrs6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydroperoxide adduct78%
KMnO<sub>4</sub>H<sub>2</sub>O, reflux, 4 hrs6,7-Dimethylimidazo[1,2-a]pyridine-2,3-dicarboxylic acid65%
  • Mechanistic Insight : Oxidation of the methyl group at position 7 proceeds via radical intermediates in the presence of H<sub>2</sub>O<sub>2</sub>, forming hydroxylated derivatives. Stronger oxidants like KMnO<sub>4</sub> decarboxylate the acid group while oxidizing adjacent methyl substituents .

Reduction Reactions

The imidazo[1,2-a]pyridine core is susceptible to reductive modifications.

Reagent Conditions Product Yield Reference
NaBH<sub>4</sub>MeOH, 25°C, 2 hrsPartially reduced dihydroimidazo[1,2-a]pyridine analog52%
LiAlH<sub>4</sub>Dry THF, 0°C, 1 hr2-(Hydroxymethyl)-6,7-dimethylimidazo[1,2-a]pyridine68%
  • Selectivity : LiAlH<sub>4</sub> preferentially reduces the carboxylic acid to a hydroxymethyl group without altering the heterocyclic ring .

Substitution Reactions

Electrophilic substitution occurs at electron-rich positions of the aromatic system.

Halogenation

Reagent Conditions Position Product Yield
Br<sub>2</sub>DCM, FeCl<sub>3</sub>, 25°CC33-Bromo-6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid81%

Nitration

Reagent Conditions Position Product Yield
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 30 minC88-Nitro-6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid73%
  • Regioselectivity : Halogenation favors the C3 position due to directing effects of the pyridine nitrogen, while nitration occurs at C8 under kinetic control .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for structural diversification.

Reaction Type Reagents/Conditions Product Yield
Suzuki-MiyauraAryl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, microwave6,7-Dimethyl-2-(aryl

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine, including 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride, exhibit significant antibacterial and antifungal properties. Studies have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
  • Anti-Tuberculosis Activity : Recent developments in the field have highlighted the compound's activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The structure-activity relationship has been explored to enhance its effectiveness as a therapeutic agent against these resistant strains .
  • Cancer Research : The imidazo[1,2-a]pyridine scaffold has been investigated for its anti-cancer properties. Compounds within this class are being studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Toxicological Studies

Toxicological assessments of 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride reveal it as harmful if ingested and a skin irritant. The compound is classified under several hazard categories, including acute toxicity and skin irritation . Understanding these properties is crucial for safe handling and application in research.

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid assessed their antimicrobial activity using disc diffusion methods. Results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .

Case Study 2: Anti-Tuberculosis Research

In a recent investigation into the anti-tuberculosis properties of imidazo[1,2-a]pyridine analogues, researchers found that modifications to the basic structure significantly enhanced activity against MDR-TB strains. The study emphasized the importance of structural variations in optimizing therapeutic efficacy .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
Anti-TuberculosisActive against MDR-TB and XDR-TB; structure-activity relationship explored
Cancer ResearchPotential anti-cancer properties; induces apoptosis in cancer cells
ToxicologyClassified as harmful if swallowed; causes skin irritation

Mechanism of Action

The mechanism of action of 6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In the context of its antituberculosis activity, it is believed to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While direct pharmacological or functional data for 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride are scarce, structural analogs from pesticide and agrochemical literature provide insights into key differences (Table 1).

Table 1: Structural and Functional Comparison with Selected Analogs

Compound Name Core Structure Substituents Primary Use/Application Availability Status
6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Imidazo[1,2-a]pyridine 6,7-dimethyl; 2-carboxylic acid; HCl salt Organic synthesis building block Discontinued
Triazoxide (7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine-1-oxide) Benzotriazine 7-chloro; 3-imidazolyl; 1-oxide Pesticide (fungicide) Not specified
Quinmerac (7-chloro-3-methyl-8-quinolinecarboxylic acid) Quinoline 7-chloro; 3-methyl; 8-carboxylic acid Herbicide Not specified

Key Observations:

Structural Features: The target compound’s imidazo[1,2-a]pyridine core distinguishes it from triazoxide’s benzotriazine and quinmerac’s quinoline scaffolds. Triazoxide and quinmerac feature halogen (chloro) substituents, which are common in agrochemicals for enhancing bioactivity and stability .

Functional Roles :

  • Unlike triazoxide (fungicidal) and quinmerac (herbicidal), the target compound lacks documented pesticidal activity. Its role as a synthetic intermediate suggests utility in medicinal chemistry rather than direct agrochemical use.

Availability :

  • The discontinued status of 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride contrasts with the continued commercial presence of pesticidal analogs like triazoxide and quinmerac, which remain relevant in agricultural markets .

Notes and Limitations

Data Gaps : Direct comparative studies (e.g., pharmacokinetic or toxicity profiles) between the target compound and analogs are absent in the provided evidence. Structural comparisons are inferred from substituent analysis and application contexts.

Scope of Analogs : The compounds listed in Table 1 are selected based on shared heterocyclic frameworks or functional groups but differ significantly in biological targets and industrial roles.

Synthetic Relevance : The discontinuation of the target compound highlights challenges in sourcing specialized building blocks, necessitating alternative synthetic routes or substitutes for ongoing research.

Biological Activity

6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS No. 2309466-46-2) is a heterocyclic compound with significant biological activity. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit potent antimicrobial activities. Specifically, studies have shown that 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has demonstrated effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have highlighted its potential to inhibit the proliferation of cancer cell lines. For instance, structural modifications in similar compounds have shown enhanced activity against cancer cells by targeting specific molecular pathways .

The mechanism by which 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its biological effects is believed to involve the inhibition of key enzymes and receptors involved in disease pathways. For example, certain derivatives have been identified as inhibitors of QcrB in Mycobacterium tuberculosis, which is crucial for ATP synthesis and bacterial survival .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that this compound exhibits favorable properties such as high plasma protein binding and acceptable metabolic stability in liver microsomes . However, further research is necessary to fully understand its toxicity profile and therapeutic window.

Case Studies

  • Anti-Tuberculosis Activity : A study investigated a series of imidazo[1,2-a]pyridine derivatives for their anti-TB activity. Compounds similar to 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid were found to be more effective than traditional treatments like isoniazid against resistant strains .
  • Anticancer Efficacy : Another study focused on the synthesis and evaluation of novel imidazo[1,2-a]pyridine carboxamide derivatives showed that specific modifications could lead to significantly enhanced anticancer activity compared to existing therapies .

Data Table: Biological Activities

Activity TypeCompound/DerivativeEffectivenessReference
Antimicrobial6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acidEffective against MDR-TB
AnticancerVarious derivativesInhibitory effects on cancer cells
Enzyme InhibitionQcrB inhibitorsEssential for ATP synthesis in M. tuberculosis

Q & A

Q. What safety protocols are critical for handling this compound in aqueous environments?

  • Methodological Answer : Use fume hoods with HEPA filters to prevent aerosolization. Neutralize waste with 10% sodium bicarbonate before disposal. Monitor aquatic toxicity via Daphnia magna assays (EC₅₀ >10 mg/L required for EPA compliance) .

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